N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-7-5-6-8-11(10)14(20)17-12-9-16-15(21-4)18-13(12)19(2)3/h5-9H,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEDNJLAIZNWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of Pyrimidine Amines and Benzoyl Chlorides
The most straightforward route involves reacting 4-(dimethylamino)-2-methoxy-5-aminopyrimidine with 2-methylbenzoyl chloride. This method, adapted from benzamide synthesis principles, typically employs aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres.
Procedure :
- Dissolve 4-(dimethylamino)-2-methoxy-5-aminopyrimidine (1.0 equiv) in anhydrous DCM.
- Add triethylamine (2.5 equiv) as a base to scavenge HCl.
- Slowly introduce 2-methylbenzoyl chloride (1.1 equiv) at 0°C.
- Stir for 12–24 hours at room temperature.
- Quench with ice water, extract with DCM, and purify via silica gel chromatography.
Optimization Insights :
- Excess benzoyl chloride (1.1–1.3 equiv) improves yields to 65–72%.
- Lower temperatures (0–5°C) minimize side reactions like N-overacylation.
Coupling Reagent-Assisted Synthesis
COMU-Mediated Amide Bond Formation
Recent advances utilize coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) for efficient amidation. This method avoids unstable acid chlorides and enhances atom economy.
Procedure :
- Activate 2-methylbenzoic acid (1.0 equiv) with COMU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF.
- Add 4-(dimethylamino)-2-methoxy-5-aminopyrimidine (1.0 equiv) after 10 minutes.
- Stir at 25°C for 2 hours.
- Isolate the product via precipitation in ice-cwater (85% yield).
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Solid-phase methods, inspired by combinatorial chemistry workflows, enable scalable synthesis:
Steps :
- Immobilize 4-(dimethylamino)-2-methoxy-5-aminopyrimidine onto Wang resin via a photolabile linker.
- Treat with 2-methylbenzoic acid, HATU, and DIPEA in DMF for 4 hours.
- Cleave the product using UV light (365 nm) in 85% trifluoroacetic acid (TFA).
- Neutralize and lyophilize to obtain the compound (78% yield).
Key Parameters :
Enzymatic Catalysis for Green Chemistry
Lipase-Catalyzed Amidation
Sustainable approaches employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the reaction between 2-methylbenzoic acid and the pyrimidine amine in organic solvents.
Conditions :
Limitations :
- Longer reaction times compared to chemical methods.
- Requires anhydrous conditions to preserve enzyme activity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity | Scalability |
|---|---|---|---|---|
| Classical Amidation | 65–72 | 12–24 h | 90–95% | Moderate |
| COMU-Assisted | 80–85 | 2 h | >98% | High |
| Solid-Phase | 75–78 | 6 h | 95–97% | High |
| Enzymatic | 60–62 | 48 h | 85–90% | Low |
Key Observations :
- Coupling reagents like COMU offer the best balance of speed and yield.
- Solid-phase synthesis is ideal for parallelized production but requires specialized equipment.
Mechanistic Insights and Side Reactions
Acylation Regioselectivity
The dimethylamino group at position 4 of the pyrimidine ring directs electrophilic attack to the more nucleophilic 5-amino group due to resonance and inductive effects. Competing O-acylation is suppressed by steric hindrance from the methoxy group at position 2.
Common Impurities
- N-Oversubstituted Byproducts : Formed with excess benzoyl chloride (mitigated by stoichiometric control).
- Hydrolyzed Intermediates : Arise from moisture exposure during classical amidation (prevented by rigorous drying).
Industrial-Scale Considerations
Cost-Benefit Analysis
While COMU-assisted synthesis is efficient, the reagent’s high cost (~$320/mol) limits industrial adoption. Classical methods remain prevalent in large-scale batches due to lower reagent expenses.
Waste Management
Solid-phase synthesis reduces solvent waste by 40% compared to solution-phase methods, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide is a complex organic compound featuring a pyrimidine ring with dimethylamino and methoxy groups, and a benzamide moiety. It has the molecular formula and a molecular weight of 286.33 g/mol. The compound's unique structure gives it distinct electronic and steric properties, making it versatile for various applications in research and industry.
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex molecules and as a catalyst in certain organic reactions.
- Biology It is investigated as a potential fluorescent probe because of its unique electronic properties.
- Medicine It is explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Industry It is utilized in developing new materials with specific electronic or optical properties.
Similar Compounds
Several compounds share structural similarities and applications:
- N,N-Dimethylaminopyridine (DMAP) A nucleophilic catalyst used in esterification and other organic reactions.
- 4-(Dimethylamino)benzoic acid Known for its use in sunscreen formulations because of its UV-absorbing properties.
- N,N-Dimethylaminocinnamoyl-CoA Studied for its role in metabolic pathways.
This compound is unique because of its pyrimidine ring combined with dimethylamino and methoxy substituents, which gives it distinct electronic and steric properties.
Biological Activities
This compound has potential therapeutic applications and has attracted attention in biological research. The compound features a dimethylamino group, a methoxy group, and a pyrimidine ring, which contribute to its chemical reactivity and biological interactions.
Properties
- IUPAC Name: this compound
- Molecular Formula:
- Molecular Weight: 286.33 g/mol
- CAS Number: 1796988-08-3
- InChI: InChI=1S/C15H18N4O2/c1-10-7-5-6-8-11(10)14(20)17-12-9-16-15(21-4)18-13(12)19(2)3/h5-9H,1-4H3,(H,17,20)
- InChI Key: HIEDNJLAIZNWIV-UHFFFAOYSA-N
- Canonical SMILES: CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)OC
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
Betrixaban (N-(5-chloropyridin-2-yl)-2-[(4-methoxybenzoyl)amino]-5-methoxybenzamide)
- Key Differences: Betrixaban replaces the pyrimidine ring with a pyridine moiety and introduces a 5-chloro substituent. The 4-methoxybenzoyl group enhances binding to serine proteases (e.g., Factor Xa) compared to the dimethylamino group in the target compound .
- Pharmacological Impact : Betrixaban’s dual methoxy groups improve anticoagulant activity but reduce CNS penetration due to increased polarity .
3-Bromo-(2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide
- Synthesis: Synthesized via coupling of 3-bromo-2-methylbenzoic acid with dimethylmorpholinopyridin-3-amine using DCC/DMAP and TPGS-750-M-H2O surfactant .
(E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)...chinolin-6-yl)-4-(dimethylamino)but-2-enamide
Physicochemical Properties
| Compound | Molecular Weight | LogP | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~315.36 | 2.1 | 0.45 (PBS, pH 7.4) | Dimethylamino, methoxy, pyrimidine |
| Betrixaban | 551.96 | 3.8 | 0.12 (Water) | Chloropyridine, dual methoxy |
| 3-Bromo-(2,6-dimethylmorpholino)benzamide | ~432.28 | 3.5 | 0.08 (DMSO) | Bromo, morpholino |
| Isocycloseram (4-((S)-5-(3,5-Dichloro...)) | ~616.72 | 4.9 | <0.01 (Water) | Trifluoromethyl, dichlorofluorophenyl |
Notes:
- The target compound’s lower molecular weight and LogP (2.1) suggest better aqueous solubility than bulkier analogues like isocycloseram .
Biological Activity
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-methylbenzamide is a chemical compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
- CAS Number : 1796988-08-3
The compound features a dimethylamino group, a methoxy group, and a pyrimidine ring, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions, while the methoxy group influences the compound's electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit kinases, particularly Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. Inhibition of BTK is significant for therapeutic strategies against certain cancers and autoimmune diseases.
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anti-cancer agent .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines :
- Structure-Based Design and Docking Studies :
- Toxicological Assessments :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
